Product packaging for Butyrophenone, 2-chloro-2-hydroxy-(Cat. No.:CAS No. 103040-41-1)

Butyrophenone, 2-chloro-2-hydroxy-

Cat. No.: B562794
CAS No.: 103040-41-1
M. Wt: 198.646
InChI Key: JMAFOCBTAAOLTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of α-Halo-α-hydroxyketones

α-Halo-α-hydroxyketones are a unique class of organic compounds that feature both a halogen and a hydroxyl group on the same carbon atom adjacent to a carbonyl group. This arrangement of functional groups imparts a distinct chemical reactivity, making them valuable intermediates in organic synthesis. The presence of the electron-withdrawing halogen and carbonyl group enhances the acidity of the α-hydrogen, while the hydroxyl group can participate in or influence various reactions.

The synthesis of α-halo-α-hydroxyketones can be challenging, often requiring multi-step procedures that may involve the use of halogenating agents. ontosight.ai For instance, the α-chlorination of ketones can be achieved using various reagents, including acetyl chloride in the presence of a catalyst like ceric ammonium (B1175870) nitrate. arkat-usa.org This method offers a chemo- and regioselective approach to introducing a chlorine atom at the α-position of a ketone. arkat-usa.org Once formed, α-halo-α-hydroxyketones can undergo a variety of transformations, including hydrolysis and rearrangement reactions, particularly under basic conditions. vulcanchem.com

Overview of Butyrophenone (B1668137) Scaffold Derivatization in Chemical Research

The butyrophenone scaffold is a prominent structural motif in medicinal chemistry and has been the subject of extensive derivatization in the quest for new therapeutic agents. Butyrophenones are a class of compounds known for their diverse pharmacological activities. ontosight.ai The core structure, consisting of a phenyl group attached to a butyryl group, provides a versatile platform for chemical modification.

Researchers have explored the derivatization of the butyrophenone scaffold to modulate the biological activity of these compounds. These modifications can influence their solubility, stability, and interactions with biological targets. ontosight.ai The synthesis of various butyrophenone derivatives often involves multi-step processes, including condensation and halogenation reactions, to introduce a wide range of functional groups. ontosight.ai

Scope of Academic Investigation and Research Trajectories

Currently, the academic investigation specifically focused on 2-chloro-2-hydroxybutyrophenone appears to be limited, with a scarcity of published research dedicated solely to this compound. vulcanchem.com However, based on the known chemistry of related compounds, several research trajectories can be envisioned.

Future research could focus on the development of efficient and stereoselective synthetic routes to 2-chloro-2-hydroxybutyrophenone. Given the potential for this compound to serve as a chiral building block, the development of asymmetric syntheses would be of particular interest. Investigations into its reactivity, exploring its utility in nucleophilic substitution reactions, eliminations, and rearrangements, could unveil new synthetic methodologies. Furthermore, given the biological relevance of the butyrophenone scaffold, preliminary studies into the potential biological activities of 2-chloro-2-hydroxybutyrophenone could be a worthwhile endeavor.

Physicochemical Properties

PropertyValue (2-Chloro-2-hydroxybutyrophenone)Value (2'-Hydroxybutyrophenone)
CAS Number 103040-41-12887-61-8 nih.gov
Molecular Formula C₁₀H₁₁ClO₂C₁₀H₁₂O₂ nih.gov
Molecular Weight 198.65 g/mol 164.20 g/mol nih.gov
IUPAC Name 2-chloro-2-hydroxy-1-phenylbutan-1-one1-(2-hydroxyphenyl)butan-1-one nih.gov
SMILES CCCC(C(=O)C1=CC=CC=C1)(C)OCCCC(=O)C1=CC=CC=C1O nih.gov

Spectroscopic Data

Detailed spectroscopic data for 2-chloro-2-hydroxybutyrophenone is not extensively reported. However, spectroscopic information for the related precursor, 2'-Hydroxybutyrophenone, is available and can serve as a reference.

Spectroscopic Data for 2'-Hydroxybutyrophenone nih.gov

TechniqueData
¹H NMR Instrument: Varian A-60
Mass Spectrometry GC-MS data available from NIST Mass Spectrometry Data Center
IR Spectra Technique: Capillary Cell: Neat
Raman Spectra Data available in SpectraBase

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClO2 B562794 Butyrophenone, 2-chloro-2-hydroxy- CAS No. 103040-41-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103040-41-1

Molecular Formula

C10H11ClO2

Molecular Weight

198.646

IUPAC Name

2-chloro-2-hydroxy-1-phenylbutan-1-one

InChI

InChI=1S/C10H11ClO2/c1-2-10(11,13)9(12)8-6-4-3-5-7-8/h3-7,13H,2H2,1H3

InChI Key

JMAFOCBTAAOLTM-UHFFFAOYSA-N

SMILES

CCC(C(=O)C1=CC=CC=C1)(O)Cl

Synonyms

Butyrophenone, 2-chloro-2-hydroxy- (6CI)

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of 2 Chloro 2 Hydroxybutyrophenone

Interconversion Dynamics of Geminal Halogen-Hydroxyl Moieties

The geminal chloro and hydroxyl groups on the α-carbon are key to the molecule's reactivity, particularly in substitution and elimination reactions.

The interconversion between 2-chloro-2-hydroxybutyrophenone and related structures can be understood through the lens of nucleophilic substitution and elimination reactions. The reactivity of α-haloketones is enhanced due to the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more electrophilic. nih.gov

Nucleophilic Substitution:

The chlorine atom can be displaced by a nucleophile in a substitution reaction. A common example is the conversion of an α-chloroketone to an α-hydroxyketone via reaction with a hydroxide (B78521) ion. nih.govgoogle.com This reaction can proceed via an SN2 mechanism, where the hydroxide ion attacks the α-carbon, leading to the inversion of stereochemistry if the carbon is chiral. nih.gov An alternative pathway involves the initial attack of the hydroxide on the carbonyl carbon, forming an epoxide intermediate, which is then opened by another hydroxide ion. nih.gov

The synthesis of α-hydroxyketones from α-chloroketones is a well-established transformation. nih.govgoogle.comresearchgate.net For instance, the reaction of an α-chloroketone with an aqueous alkali, such as sodium or potassium hydroxide, can yield the corresponding α-hydroxyketone. google.com Phase transfer catalysts may be employed to facilitate this reaction. google.com

Elimination Reactions:

Under basic conditions, elimination of hydrogen chloride (HCl) can occur, leading to the formation of an α,β-unsaturated ketone. This reaction typically follows an E2 mechanism, where a base removes a proton from the β-carbon, and the chloride ion is expelled simultaneously. libretexts.org The use of a sterically hindered base, such as pyridine, is often employed to favor elimination over substitution. libretexts.org

The following table summarizes the key reaction types for the geminal halogen-hydroxyl moiety:

Reaction TypeReagentsProduct TypeMechanism
Nucleophilic SubstitutionHydroxide (e.g., NaOH, KOH)α-hydroxyketoneSN2 or via epoxide intermediate
EliminationSterically hindered base (e.g., pyridine)α,β-unsaturated ketoneE2

Photochemical Reaction Pathways

Upon absorption of light, 2-chloro-2-hydroxybutyrophenone, like other ketones, can undergo a variety of photochemical reactions. These reactions are initiated by the excitation of the carbonyl group to a singlet or triplet state. wikipedia.orgnih.gov

The Norrish Type I reaction is a photochemical cleavage of the α-carbon-carbon bond of an aldehyde or ketone, resulting in the formation of two radical intermediates. wikipedia.orgslideshare.net For 2-chloro-2-hydroxybutyrophenone, this would involve the cleavage of the bond between the carbonyl carbon and the α-carbon, generating a benzoyl radical and a 2-chloro-2-hydroxypropyl radical.

This α-cleavage is a fundamental process in the design of photoinitiators for free radical polymerization. wikipedia.org The generated radicals are highly reactive and can initiate the polymerization of monomers. wikipedia.orgresearchgate.net The efficiency of this process depends on factors such as the stability of the generated radicals. wikipedia.org

Norrish Type II Reaction: This reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to the formation of a 1,4-biradical. slideshare.netacs.org This biradical can then undergo cleavage to form an enol and an alkene, or it can cyclize to form a cyclobutanol (B46151) derivative. acs.org

Yang Cyclization: The cyclization pathway of the 1,4-biradical formed in the Norrish Type II reaction is known as the Yang cyclization. acs.org This reaction is a powerful tool for the synthesis of four-membered rings. acs.org For butyrophenone (B1668137) derivatives, this process leads to the formation of cyclobutanols. acs.org The stereoselectivity of the Yang cyclization can be high, depending on the substituents on the butyrophenone backbone.

It is important to note that fragmentation reactions can compete with cyclization. acs.org

As mentioned, the radicals generated from the Norrish Type I cleavage of 2-chloro-2-hydroxybutyrophenone can act as initiators for free radical polymerization. wikipedia.orgresearchgate.net The initiating radicals add to a monomer molecule, creating a new radical that can then add to another monomer, propagating the polymer chain.

The effectiveness of a photoinitiator is determined by its light absorption efficiency and the quantum yield of radical generation. rsc.orgmdpi.com Visible light initiating systems are of particular interest due to their advantages in safety and energy efficiency. rsc.orgbeilstein-journals.org

Redox Chemistry of the Ketone and Hydroxyl Groups

The ketone and hydroxyl functional groups of 2-chloro-2-hydroxybutyrophenone can undergo both oxidation and reduction reactions. youtube.comyoutube.com

Oxidation:

α-Hydroxy ketones can be oxidized to the corresponding α-dicarbonyl compounds. Various oxidizing agents can be employed for this transformation. The oxidation of the secondary alcohol in the hydroxyl group would yield an α-keto-aldehyde.

Reduction:

The ketone group can be reduced to a secondary alcohol. Common reducing agents for this purpose include sodium borohydride (B1222165). nih.gov The reduction of the ketone in 2-chloro-2-hydroxybutyrophenone would result in a diol. The asymmetric reduction of α-haloketones can produce halohydrins, which are valuable synthetic intermediates. nih.gov

The redox chemistry can be summarized in the following table:

ReactionFunctional GroupProduct Functional Group
OxidationSecondary HydroxylKetone
ReductionKetoneSecondary Hydroxyl

Oxidation Reactions to Carboxylic Acid Derivatives

The oxidation of α-hydroxy ketones can proceed via different pathways, often leading to the cleavage of the carbon-carbon bond adjacent to the carbonyl group, resulting in the formation of carboxylic acids. While specific studies on 2-chloro-2-hydroxybutyrophenone are not prevalent, the reactivity can be inferred from general principles of organic chemistry and studies on similar compounds.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), are known to oxidize primary alcohols and aldehydes to carboxylic acids. britannica.comsavemyexams.com In the case of 2-chloro-2-hydroxybutyrophenone, these potent reagents would likely lead to the oxidative cleavage of the bond between the carbonyl carbon and the carbon bearing the hydroxyl and chloro groups. This process would yield benzoic acid and other smaller, chlorinated carboxylic acid derivatives.

A milder and more selective method for the oxidative cleavage of vicinal diols to carboxylic acids involves aerobic photooxidation catalyzed by reagents like 2-chloroanthraquinone. organic-chemistry.org Although 2-chloro-2-hydroxybutyrophenone is not a vicinal diol, its reduction product would be, suggesting that under certain conditions, related oxidative pathways could be engineered. The oxidation of the secondary alcohol within the molecule would first yield a diketone, which could then be susceptible to further oxidation and cleavage.

The general mechanism for the oxidation of a primary alcohol to a carboxylic acid involves initial oxidation to an aldehyde, which is then further oxidized. pressbooks.pub For 2-chloro-2-hydroxybutyrophenone, the tertiary α-carbon complicates this direct analogy, making bond cleavage the more probable outcome with strong oxidants.

Table 1: Potential Oxidation Reactions and Products

Oxidizing AgentReaction TypeProbable Major Products
Potassium Permanganate (KMnO₄)Oxidative CleavageBenzoic Acid
Chromic Acid (H₂CrO₄)Oxidative CleavageBenzoic Acid
2-Chloroanthraquinone/hv/O₂Photooxidative CleavageBenzoic Acid (by analogy) organic-chemistry.org

Reduction to Alcohol Functionalities

The ketone functional group in 2-chloro-2-hydroxybutyrophenone is susceptible to reduction to a secondary alcohol, yielding a 1-phenyl-2-chloro-1,2-butanediol. This transformation is a standard reaction in organic synthesis.

Common reducing agents for ketones include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org NaBH₄ is a milder reagent, typically used in alcoholic or aqueous solutions, and is highly effective for the reduction of aldehydes and ketones. libretexts.org LiAlH₄ is a more powerful reducing agent and will also reduce ketones, but it is highly reactive and must be used in anhydrous conditions. libretexts.orglibretexts.org

The reduction mechanism involves the nucleophilic addition of a hydride ion (:H⁻) from the reducing agent to the electrophilic carbonyl carbon. This initial step forms an alkoxide intermediate, which is subsequently protonated upon workup with a protic source (e.g., water or dilute acid) to give the final alcohol product. libretexts.org

Enzymatic reductions can also be employed for the stereoselective reduction of α-chloroketones. For instance, diketoreductases have been shown to reduce 2-chloro-1-phenylethanone, a structurally similar compound, to the corresponding chiral alcohol. researchgate.net This suggests that biocatalytic methods could be applied to produce enantiomerically pure forms of the diol from 2-chloro-2-hydroxybutyrophenone.

Table 2: Common Reducing Agents and Products

Reducing AgentSolventProduct
Sodium Borohydride (NaBH₄)Ethanol (B145695), Water1-Phenyl-2-chloro-1,2-butanediol
Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether, THF (anhydrous)1-Phenyl-2-chloro-1,2-butanediol
Diketoreductase (Enzymatic)Aqueous Buffer(R)- or (S)-1-Phenyl-2-chloro-1,2-butanediol researchgate.net

Reactivity of the Aromatic Moiety: Electrophilic and Nucleophilic Aromatic Substitution

Electrophilic Aromatic Substitution

The aromatic ring of 2-chloro-2-hydroxybutyrophenone can undergo electrophilic aromatic substitution (EAS). The rate and regioselectivity of this reaction are governed by the activating/deactivating and directing effects of the substituent already present on the ring, in this case, the butyrophenone moiety.

The acyl group (-COR) is a deactivating group due to its electron-withdrawing nature, both through inductive effects and resonance. This deactivation makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles than benzene (B151609) itself. libretexts.org The electron-withdrawing acyl group directs incoming electrophiles to the meta position. This is because the resonance structures of the carbocation intermediate (the sigma complex) formed during electrophilic attack show that the positive charge is delocalized at the ortho and para positions. Placing an incoming electrophile at the meta position avoids placing the positive charge on the carbon directly attached to the deactivating acyl group, which would be highly unfavorable. libretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. lumenlearning.comrahacollege.co.in For 2-chloro-2-hydroxybutyrophenone, these reactions would be expected to yield the corresponding meta-substituted products, albeit requiring harsher conditions than for activated rings.

Table 3: Regioselectivity in Electrophilic Aromatic Substitution

ReactionReagentsExpected Major Product
NitrationHNO₃, H₂SO₄1-(3-Nitrophenyl)-2-chloro-2-hydroxybutyrophenone
BrominationBr₂, FeBr₃1-(3-Bromophenyl)-2-chloro-2-hydroxybutyrophenone
SulfonationFuming H₂SO₄3-(2-Chloro-2-hydroxybutanoyl)benzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃Generally unsuccessful due to ring deactivation

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally difficult for typical aryl halides because of the high energy required to form an aryl cation (in an SN1-type mechanism) and the steric hindrance preventing backside attack (for an SN2-type mechanism). libretexts.org

The SNAr reaction typically proceeds via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgwikipedia.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

In the case of 2-chloro-2-hydroxybutyrophenone, the butyrophenone group itself is electron-withdrawing. However, for an SNAr reaction to occur on the phenyl ring, there would need to be a suitable leaving group (like a halogen) attached directly to the ring. Even with such a leaving group, the butyrophenone substituent, being a meta-director in EAS, would not effectively stabilize the Meisenheimer complex if the leaving group were at the ortho or para position. Therefore, the aromatic ring of 2-chloro-2-hydroxybutyrophenone is not considered activated towards nucleophilic aromatic substitution under standard conditions. The reaction is more likely to occur at the aliphatic carbon bearing the chlorine atom.

Fragmentation Pathways under Energetic Conditions

The parent molecular ion peak would be expected, with a characteristic M+2 peak at approximately one-third the intensity of the M peak, due to the presence of the 37Cl isotope. docbrown.info

Key fragmentation pathways would likely include:

Alpha-Cleavage: The bonds adjacent to the carbonyl group are prone to cleavage.

Cleavage of the bond between the carbonyl carbon and the phenyl ring would generate a benzoyl cation (m/z 105 ). This is a very common and often abundant fragment for phenones.

Cleavage of the bond between the carbonyl carbon and the α-carbon would result in the loss of the C₄H₇ClO group, also leading to the m/z 105 fragment.

Loss of Chlorine: The molecule can lose a chlorine radical (Cl•) to form a fragment ion.

Loss of HCl: Elimination of hydrogen chloride (HCl) from the molecular ion is a common pathway for chloroalkanes.

McLafferty Rearrangement: Butyrophenones and other ketones with a γ-hydrogen atom can undergo a characteristic McLafferty rearrangement. This involves the transfer of a γ-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the α-β carbon-carbon bond. For 2-chloro-2-hydroxybutyrophenone, this would lead to the elimination of a neutral alkene (propene) and the formation of a radical cation.

Table 4: Predicted Major Fragment Ions in Mass Spectrometry

m/zProposed Fragment IdentityFragmentation Pathway
105[C₆H₅CO]⁺α-Cleavage
77[C₆H₅]⁺Loss of CO from the benzoyl cation
M-35/37[M-Cl]⁺Loss of chlorine radical
M-36/38[M-HCl]⁺Elimination of hydrogen chloride

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods are widely used due to their favorable balance of computational cost and accuracy in describing electronic systems. nanobioletters.comorientjchem.org These calculations can elucidate the distribution of electrons and the energies of molecular orbitals, which are key to predicting molecular stability and reactivity.

Prediction of Electronic Structure, Molecular Geometry, and Reactivity

DFT calculations begin with the optimization of the molecule's geometry to find its lowest energy conformation. For 2-chloro-2-hydroxy-butyrophenone, this would involve determining the precise bond lengths, bond angles, and dihedral angles. The presence of the electronegative chlorine and oxygen atoms significantly influences the geometry and electron distribution compared to the parent butyrophenone (B1668137) molecule.

The electronic structure is described by the molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov For butyrophenone itself, calculations have shown that the HOMO involves π-electrons in the phenyl group and non-bonding n-electrons on the carbonyl oxygen, making these the most likely sites for electron donation. jst.go.jpresearchmap.jp

Reactivity descriptors, derived from DFT calculations, can predict the most likely sites for electrophilic or nucleophilic attack. A Molecular Electrostatic Potential (MEP) map, for instance, visualizes the charge distribution on the molecule's surface, identifying electron-rich regions (negative potential, prone to electrophilic attack) and electron-poor regions (positive potential, prone to nucleophilic attack). nanobioletters.com For 2-chloro-2-hydroxy-butyrophenone, the carbonyl oxygen and hydroxyl oxygen would be expected to be regions of negative potential, while the hydrogen of the hydroxyl group and the carbon atom attached to the chlorine would be regions of positive potential.

Table 1: Predicted Electronic Properties of Butyrophenone Derivatives from DFT Calculations
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Butyrophenone-6.85-1.205.652.98
2-hydroxy-butyrophenone-6.70-1.355.353.50
2-chloro-butyrophenone-7.05-1.505.553.85
2-chloro-2-hydroxy-butyrophenone-6.98-1.625.364.10

Note: The data in the table above are illustrative examples based on general chemical principles and are not derived from specific experimental or published computational results for these exact molecules. They serve to demonstrate the type of data generated by DFT calculations.

Analysis of Reaction Energetics and Transition States

DFT is also employed to map out the potential energy surface of a chemical reaction, allowing for the calculation of reaction energetics and the identification of transition states. chemrxiv.org This analysis is crucial for understanding reaction mechanisms and predicting reaction rates. For a molecule like 2-chloro-2-hydroxy-butyrophenone, potential reactions for study could include nucleophilic substitution at the carbon bearing the chlorine atom, or reactions involving the hydroxyl and carbonyl groups.

By calculating the energies of reactants, products, and the high-energy transition state that connects them, the activation energy barrier for the reaction can be determined. A lower activation energy implies a faster reaction rate. For example, in the mass spectrometry of butyrophenone, computational analysis has been used to understand the energetics of fragmentation pathways like α-cleavage and McLafferty rearrangement. researchmap.jp Similar methods could be applied to predict the stability of the carbocation intermediate that might form upon the loss of the chloride ion from 2-chloro-2-hydroxy-butyrophenone and the energy barriers for subsequent rearrangement or reaction steps.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and interactions over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes and intermolecular interactions. nih.govmdpi.com

For 2-chloro-2-hydroxy-butyrophenone, the butyl chain provides significant conformational flexibility. MD simulations can explore the different accessible conformations (rotamers) of the molecule and determine their relative populations. This is important as the molecule's shape can dictate how it interacts with other molecules, such as a solvent or a biological receptor. researchgate.net

Furthermore, MD is invaluable for studying non-covalent intermolecular interactions, such as hydrogen bonds and van der Waals forces. nih.gov The hydroxyl group in 2-chloro-2-hydroxy-butyrophenone can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen can act as an acceptor. MD simulations can model how the molecule interacts with solvent molecules or within a larger assembly, revealing preferred binding modes and calculating interaction energies.

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. biointerfaceresearch.com These models are built by calculating a set of numerical descriptors for each molecule and then using statistical methods to find a mathematical equation that relates these descriptors to the observed activity or property.

A QSPR study on a series of substituted butyrophenones, including 2-chloro-2-hydroxy-butyrophenone, could be used to predict properties like boiling point, solubility, or chromatographic retention time. A QSRR model could predict the reaction rate constant for a specific reaction across the series. The process involves calculating various molecular descriptors, which fall into several categories:

Electronic: Dipole moment, partial charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific shape indices.

Topological: Descriptors based on the 2D graph of the molecule, such as connectivity indices.

Hydrophobic: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

By developing a robust QSPR/QSRR model, the properties of new, unsynthesized butyrophenone derivatives can be predicted, accelerating the discovery process. biointerfaceresearch.commdpi.com

Table 2: Example of Molecular Descriptors for a QSPR Study of Butyrophenone Derivatives
Derivative SubstituentMolecular Weight (g/mol)LogPTopological Polar Surface Area (Ų)Predicted Property (e.g., Receptor Binding Affinity, pKi)
None (Butyrophenone)148.202.7717.15.4
4-fluoro166.192.9117.16.1
4-hydroxy164.202.2037.36.5
2-chloro-2-hydroxy198.652.5537.3(Predicted Value)

Note: The data in the table above are illustrative and based on known values for some compounds and estimated values for others to demonstrate the components of a QSPR analysis. The predicted property is hypothetical.

Solvation Models and Solvent Effects on Reaction Kinetics and Equilibria

The solvent in which a reaction is carried out can have a dramatic effect on its rate and equilibrium position. slideshare.netgmu.edu Computational chemistry can model these solvent effects using either explicit models, where individual solvent molecules are included in the simulation, or implicit models, where the solvent is represented as a continuous medium with a defined dielectric constant. chemrxiv.org

The choice of solvent can alter reaction kinetics by preferentially stabilizing or destabilizing the reactants, products, or the transition state. slideshare.net For 2-chloro-2-hydroxy-butyrophenone, a polar, protic solvent like water or ethanol (B145695) would be expected to strongly solvate the polar hydroxyl and carbonyl groups through hydrogen bonding. This solvation could significantly impact reactions involving these groups. For a reaction proceeding through a charged transition state, a polar solvent would lower the activation energy, thereby increasing the reaction rate. chemrxiv.org Computational solvation models can quantify these effects, providing predictions of how reaction rates will change with different solvents, which is invaluable for optimizing reaction conditions.

In Silico Design of Novel Butyrophenone Derivatives

In silico (computer-aided) design is a modern approach to discovering new molecules with desired properties, often used in pharmaceutical and materials science. researchgate.netnih.gov The structure of 2-chloro-2-hydroxy-butyrophenone can serve as a starting point or "scaffold" for the design of new derivatives. The butyrophenone chemical structure is the basis for many pharmaceutical drugs, particularly antipsychotics like Haloperidol (B65202). plos.orgwikipedia.org

The design process often involves identifying a biological target, such as an enzyme or a receptor. Using structure-based drug design, computational tools can "dock" potential derivatives into the active site of the target to predict their binding affinity and orientation. nih.gov Ligand-based design, on the other hand, uses a set of known active molecules to build a pharmacophore model that defines the essential structural features required for activity. mdpi.com

Starting with 2-chloro-2-hydroxy-butyrophenone, a medicinal chemist could use computational software to suggest modifications—such as adding or changing substituents on the phenyl ring, altering the length of the alkyl chain, or replacing the chloro and hydroxy groups—to improve binding to a target or to optimize other properties like solubility or metabolic stability (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govamazonaws.com This computational pre-screening significantly reduces the number of compounds that need to be synthesized and tested experimentally, making the discovery process more efficient.

Applications in Materials Science and Polymer Chemistry

Role as Photoinitiators in UV-Curable Formulations

Photoinitiators are crucial components in UV-curable formulations, which are liquid resins that solidify upon exposure to ultraviolet light. nih.govgreyhoundchrom.com This rapid, on-demand polymerization is leveraged in a multitude of industrial applications, including coatings, inks, and adhesives.

For an alpha-hydroxy ketone photoinitiator, the process of initiating polymerization typically begins with the absorption of UV radiation. This energy input excites the molecule and leads to a Norrish Type I cleavage, a homolytic cleavage of the carbon-carbon bond between the carbonyl group and the adjacent carbon atom bearing the hydroxyl group. This fragmentation generates two distinct free radical species. greyhoundchrom.com

These highly reactive free radicals then attack the carbon-carbon double bonds of monomer and oligomer units in the formulation, such as acrylates or methacrylates. This initiates a chain reaction, leading to the rapid formation of a crosslinked, three-dimensional polymer network, which manifests as the curing or solidification of the material. The efficiency of this process is a key determinant of the final properties of the cured material.

The efficiency and kinetics of photopolymerization are influenced by several factors related to the photoinitiator. The molar extinction coefficient at the wavelength of the UV source determines how effectively the initiator absorbs light. The quantum yield of radical formation dictates the number of initiating radicals produced per photon absorbed.

Studies on compounds like 2-hydroxy-2-methylpropiophenone (B179518) have shown that the concentration of the photoinitiator can significantly impact the polymerization rate and the final properties of the polymer. mdpi.com Higher concentrations can lead to a faster cure and a more densely crosslinked network, which in turn affects the mechanical properties of the material. However, an excessively high concentration can lead to incomplete curing due to light absorption being concentrated at the surface.

Development of Advanced Polymer Materials

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water or biological fluids. nih.govnih.gov Their unique properties, including softness, flexibility, and biocompatibility, make them suitable for a wide range of applications, such as in drug delivery, tissue engineering, and as superabsorbents. nih.govmdpi.com The synthesis of hydrogels often employs photopolymerization, where a photoinitiator is used to crosslink hydrophilic monomers in an aqueous solution. mdpi.com

For hydrogels synthesized via photopolymerization, the characteristics of the photoinitiator would theoretically play a critical role in determining their macroscopic properties. The swelling capacity of a hydrogel is inversely related to its crosslinking density; a higher degree of crosslinking results in a tighter network structure that restricts the influx of water, thus lowering the swelling ratio. nih.gov

The mechanical strength of a hydrogel, conversely, tends to increase with higher crosslinking density. mdpi.com Therefore, the concentration and efficiency of the photoinitiator, such as 2-chloro-2-hydroxy-butyrophenone could potentially be used to tailor the balance between swelling capacity and mechanical integrity to suit specific applications. For instance, research on polyvinylpyrrolidone-based hydrogels using 2-hydroxy-2-methylpropiophenone demonstrated that increasing the photoinitiator concentration led to increased tensile strength and decreased elongation. mdpi.com

While these principles are well-established for common photoinitiators, the specific effects of 2-chloro-2-hydroxy-butyrophenone on these hydrogel properties remain unquantified in the available scientific literature. Further empirical research is necessary to elucidate its specific contributions and potential advantages in the field of advanced polymer materials.

Based on a comprehensive search of available scientific literature and chemical databases, there is no documented information regarding the application of the specific chemical compound Butyrophenone (B1668137), 2-chloro-2-hydroxy- (also known as 2-chloro-2-hydroxy-1-phenylbutan-1-one) in the requested fields of materials science.

The searches for this compound and its direct precursors, such as α-chlorobutyrophenone, did not yield any research findings, patents, or technical data related to its use in:

Coatings and Adhesives Formulations

Photonic Material Development

While related compounds, particularly photoinitiators based on a propiophenone (B1677668) backbone (e.g., 2-hydroxy-2-methylpropiophenone), are widely used in UV-curable coatings and adhesives, no such applications are reported for the specified butyrophenone derivative.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content as per the provided outline and constraints.

Complexation Chemistry and Coordination Studies

Ligand Properties of Butyrophenone (B1668137) Derivatives and Metal Ion Coordination

Butyrophenone derivatives, particularly those containing hydroxyl and carbonyl functional groups, are effective ligands for a variety of metal ions. The coordination typically occurs through the oxygen atoms of the hydroxyl and carbonyl groups, forming stable chelate rings. The presence of substituents on the aromatic ring, such as a chloro group, can influence the electronic properties of the ligand and, consequently, the stability of the resulting metal complexes.

The 2-chloro-2-hydroxy-butyrophenone molecule is expected to act as a bidentate ligand. The coordination with a metal ion (Mⁿ⁺) would likely involve the deprotonated hydroxyl group and the carbonyl oxygen, leading to the formation of a five- or six-membered chelate ring, which is known to be highly stable. The chloro group at the alpha position to the carbonyl group may exert an electron-withdrawing inductive effect, potentially influencing the acidity of the hydroxyl proton and the electron density on the carbonyl oxygen. This, in turn, would affect the stability of the metal complexes formed. The stability of similar metal chelates has been observed to be dependent on the nature of the metal ion, with a general stability order for divalent transition metal ions following the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). worldwidejournals.com

Spectrophotometric and Potentiometric Characterization of Metal Complexes

Spectrophotometric and potentiometric techniques are powerful tools for characterizing metal-ligand complexes in solution. These methods allow for the determination of the stoichiometry of the complexes and their stability constants.

Spectrophotometric Studies: The formation of a metal complex with 2-chloro-2-hydroxy-butyrophenone is expected to result in a significant change in the ultraviolet-visible (UV-Vis) absorption spectrum compared to the free ligand. This change, often a bathochromic shift (a shift to longer wavelengths), is indicative of the electronic interactions between the metal ion and the ligand. Methods such as the mole-ratio method and Job's method of continuous variation can be employed to determine the stoichiometry of the metal-ligand complex. libretexts.orgcurresweb.comijpras.com For instance, in a mole-ratio plot, the absorbance is measured for a series of solutions where the metal ion concentration is kept constant while the ligand concentration is varied. The plot of absorbance versus the molar ratio of ligand to metal will show a break at the stoichiometric ratio of the complex.

Chelation Mechanisms and Stability Constants of Metal-Butyrophenone Complexes

The chelation of a metal ion by 2-chloro-2-hydroxy-butyrophenone would involve the formation of a coordinate covalent bond between the metal ion (a Lewis acid) and the oxygen atoms of the deprotonated hydroxyl and carbonyl groups (Lewis bases). The stability of the resulting chelate is quantified by the stability constant (also known as the formation constant), which is the equilibrium constant for the complex formation reaction. airo.co.inscienceinhydroponics.com

The stability of metal complexes is influenced by several factors, including the nature of the metal ion (charge, size, and electronic configuration), the properties of the ligand (basicity, number and type of donor atoms, and steric factors), and the formation of chelate rings. worldwidejournals.com Five- and six-membered chelate rings are generally the most stable. worldwidejournals.com

While specific stability constants for 2-chloro-2-hydroxy-butyrophenone complexes are not available, data from structurally similar ligands can provide an estimate. The following table presents hypothetical stability constants for complexes of 2-chloro-2-hydroxy-butyrophenone with various divalent metal ions, based on trends observed for other phenolic ketone ligands.

Table 1: Hypothetical Stability Constants (log K) of Metal Complexes with 2-chloro-2-hydroxy-butyrophenone

Metal Ion log K₁ log K₂
Cu(II) 8.5 7.2
Ni(II) 7.8 6.5
Co(II) 7.5 6.1
Zn(II) 7.2 5.9
Mn(II) 6.8 5.5

Note: These values are illustrative and based on general trends for similar ligands. K₁ and K₂ represent the stepwise formation constants.

Environmental Fate and Degradation Pathways

Photodegradation Mechanisms in Environmental Systems

Photodegradation, the breakdown of molecules by light, is a significant environmental fate process for many organic compounds. For 2-chloro-2-hydroxy-butyrophenone, photodegradation is likely to be initiated by the absorption of ultraviolet (UV) radiation from sunlight. The butyrophenone (B1668137) structure, in particular, is known to be photoreactive. Studies on related butyrophenone derivatives, such as the antipsychotic drug haloperidol (B65202), have shown significant degradation upon exposure to sunlight and UV light. mdpi.comncl.ac.uk

The photochemistry of α-haloketones suggests that the carbon-chlorine bond in 2-chloro-2-hydroxy-butyrophenone would be a primary site for photolytic cleavage. nih.gov This can lead to the formation of radical species that can undergo further reactions. The presence of a hydroxyl group can also influence the photochemical behavior of the molecule.

While specific photodegradation products of 2-chloro-2-hydroxy-butyrophenone have not been identified in dedicated studies, the degradation of analogous compounds provides insight into potential products. For instance, the photolysis of substituted α-chloroacetophenones can result in aryl migration and the formation of acetophenones or aryl acetic acids, depending on the solvent. nih.gov The photolytic degradation of haloperidol has been shown to produce a number of products resulting from dehalogenation, dealkylation, and other transformations. mdpi.com It is plausible that photodegradation of 2-chloro-2-hydroxy-butyrophenone could lead to the formation of 2-hydroxybutyrophenone through dechlorination, or other rearranged or fragmented products.

Table 1: Potential Photodegradation Products of 2-chloro-2-hydroxy-butyrophenone (Inferred from Related Compounds)

Precursor CompoundPotential Photodegradation ProductReference
2-chloro-2-hydroxy-butyrophenone2-hydroxybutyrophenone nih.gov
2-chloro-2-hydroxy-butyrophenoneAryl acetic acid derivatives nih.gov

Chemical Degradation in Aqueous and Solvent Environments

Chemical degradation, particularly hydrolysis, is another important pathway for the transformation of 2-chloro-2-hydroxy-butyrophenone in the environment. The stability of the compound is likely influenced by pH. It has been noted that it may undergo hydrolysis under basic conditions. vulcanchem.com The hydrolysis of α-chloroisobutyrophenone, a related compound, is surprisingly rapid in alkaline solutions. cdnsciencepub.comresearchgate.net This suggests that the carbon-chlorine bond is susceptible to nucleophilic attack by hydroxide (B78521) ions.

The hydrolysis of 2-chloro-2-hydroxy-butyrophenone is expected to yield 4-hydroxybutyrophenone. cdnsciencepub.com The reaction likely proceeds through the displacement of the chlorine atom by a hydroxyl group, which may be followed by further rearrangements. The presence of other nucleophiles in the environment could also lead to the formation of different substitution products.

Methodologies for Degradation Product Analysis

The identification and quantification of the degradation products of 2-chloro-2-hydroxy-butyrophenone would rely on advanced analytical techniques. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), coupled with mass spectrometry (MS) is a powerful tool for separating and identifying polar organic compounds and their degradation products in environmental matrices. mdpi.comncl.ac.uk

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, enabling the detection of trace levels of contaminants and their transformation products. researchgate.net Gas chromatography-mass spectrometry (GC-MS) could also be employed, potentially after derivatization of the polar analytes to increase their volatility. researchgate.net These techniques are essential for elucidating the complex degradation pathways and for assessing the environmental risks associated with the parent compound and its transformation products.

Future Research Directions and Emerging Areas

Exploration of Novel Catalytic Systems for Synthesis and Transformation

The development of efficient and selective synthetic routes to 2-chloro-2-hydroxybutyrophenone and its subsequent chemical transformations is a primary area for future research. Current synthetic methodologies for similar structures often require optimization to improve yields, reduce byproducts, and enhance stereoselectivity.

Future investigations will likely focus on novel catalytic systems. For instance, transition metal-catalyzed reactions are a promising avenue. Copper-catalyzed systems have demonstrated effectiveness in the carbonylation of related 2-hydroxybutyrophenones to produce flavones, suggesting that copper catalysts could be adapted for other transformations of the butyrophenone (B1668137) skeleton. nih.gov Similarly, rhodium catalysts have been used for the annulation of α,β-unsaturated ketoximes, with butyrophenone derivatives serving as viable substrates, opening pathways to complex heterocyclic structures. nih.gov

The development of catalytic systems for the asymmetric synthesis of α-chlorohydrins is another critical research frontier, as the stereochemistry of the 2-chloro-2-hydroxy group is crucial for potential biological activity. cymitquimica.com Research into optimized reaction conditions and novel catalysts, such as those mentioned for the synthesis of 5-fluoro-2-hydroxy butyrophenone, will be essential to achieving efficient and scalable production. nih.gov The exploration of photoinduced reactions, building on studies of butyrophenone's photochemical pathways, could also lead to new energy-efficient synthetic methods. sigmaaldrich.com

Design and Synthesis of Butyrophenone Derivatives with Enhanced Specificity or Reactivity

The butyrophenone structure is a well-established pharmacophore, forming the basis of numerous antipsychotic drugs that act on dopamine (B1211576) receptors. rsc.org A significant future direction involves the design and synthesis of novel derivatives of 2-chloro-2-hydroxybutyrophenone to create compounds with enhanced biological specificity or tailored chemical reactivity.

By modifying the substituents on the aromatic ring or the butyl chain, researchers can fine-tune the molecule's interaction with biological targets. For example, studies on haloperidol (B65202), a prominent butyrophenone drug, have shown that the butyrophenone moiety is a key epitope for antibody recognition, and modifications can alter binding specificity. acs.org Research into new analogues has focused on improving the selectivity for D2 dopamine receptors over D1 receptors to potentially reduce side effects. researchgate.net The introduction of fluorine atoms into the butyrophenone structure has also been shown to modulate biological activity and physicochemical properties. cymitquimica.commdpi.com

Future work will involve creating libraries of 2-chloro-2-hydroxybutyrophenone derivatives and screening them for activity against various receptors and enzymes. This could lead to new therapeutic agents for psychiatric disorders or other conditions. sigmaaldrich.com

Table 1: Receptor Binding Affinity of Selected Butyrophenone Analogues This table is representative and illustrates the type of data generated in the design of novel derivatives.

Compound D1 Receptor Affinity (pKi) D2 Receptor Affinity (pKi) 5-HT2A Receptor Affinity (pKi) D2/D1 Selectivity Ratio Reference
Haloperidol 7.01 8.30 7.70 19.5 researchgate.net
Benzocycloalkanone 20 5.96 7.33 7.89 23.4 researchgate.net
Benzocycloalkanone 21 5.55 7.06 8.60 32.4 researchgate.net

Advanced Mechanistic Studies using Ultrafast Spectroscopic Techniques

Understanding the precise reaction mechanisms of 2-chloro-2-hydroxybutyrophenone is fundamental to controlling its synthesis and predicting its reactivity. Advanced analytical techniques are poised to provide unprecedented insight into the transient species and reaction pathways involved in its formation and transformation.

Ultrafast spectroscopic methods, operating on femtosecond (10⁻¹⁵ s) to attosecond (10⁻¹⁸ s) timescales, are particularly promising. google.com These techniques can directly observe the dynamics of chemical bonds breaking and forming during a reaction. acs.org For a molecule like 2-chloro-2-hydroxybutyrophenone, this could be applied to study the photochemistry of the carbonyl group or the dynamics of the chlorohydrin moiety. sigmaaldrich.comresearchgate.net Time-resolved X-ray spectroscopy, for example, offers element specificity and can track the evolving electronic structure of molecules in real-time. google.com

Furthermore, techniques like photoionization and photoelectron photoion coincidence spectroscopy can identify elusive reactive intermediates, such as radicals and carbenes, with isomer-selectivity. upenn.edu Applying these tools to study the catalytic synthesis or photochemical degradation of 2-chloro-2-hydroxybutyrophenone would provide detailed mechanistic maps, enabling more rational design of synthetic protocols and applications. researchgate.netgoogle.com

Integration of 2-Chloro-2-hydroxybutyrophenone into Multifunctional Material Systems

A burgeoning area of research is the incorporation of functional molecules into advanced materials to create systems with novel properties. The 2-chloro-2-hydroxybutyrophenone scaffold, with its reactive hydroxyl and chloro groups and its potential biological activity, is a candidate for integration into multifunctional material systems.

One major application is in drug delivery. The butyrophenone drug haloperidol has been successfully incorporated into biodegradable polymer nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), to achieve controlled, long-term release. wikipedia.org The properties of the polymer, such as the end-group chemistry (e.g., capped vs. uncapped PLGA), have a strong influence on drug incorporation and release profiles. wikipedia.org Other material systems being explored include calixarene-based nanoparticles and hybrid nanoparticles made with polymers like Eudragit, which can enhance the solubility and modify the release of poorly water-soluble butyrophenone drugs. sigmaaldrich.comsigmaaldrich.com

Beyond nanoparticles, butyrophenone derivatives have been formulated into polymer films for transdermal patches (cataplasms), using vehicles composed of polyvinyl acetal (B89532) diethylaminoacetate and polyvinyl pyrrolidone. The reactive handles on 2-chloro-2-hydroxybutyrophenone could also allow it to be covalently integrated as a building block in polymer synthesis, potentially via click chemistry, to create new functional polymers. acs.org

Investigation of Broader Chemical Applications Beyond Current Understanding (e.g., Fungicidal Properties of Related Derivatives)

While the butyrophenone class is known for its antipsychotic properties, emerging research suggests its derivatives may have a much broader range of chemical and biological activities. A particularly promising and underexplored area is their potential as antimicrobial and antifungal agents.

Studies have shown that certain butyrophenone derivatives possess significant fungicidal properties. For example, 5-fluoro-2-hydroxy butyrophenone has demonstrated antifungal activity. The well-known drug haloperidol has also been found to have efficacy against Candida albicans. Moreover, derivatives of bromperidol, another butyrophenone antipsychotic, exhibit synergistic antifungal effects when combined with common azole antifungals, potentially reducing the required dosage and toxicity of existing treatments. This suggests that the 2-chloro-2-hydroxybutyrophenone scaffold could be a valuable starting point for developing new classes of fungicides.

Future research will focus on the synthesis and screening of a diverse library of 2-chloro-2-hydroxybutyrophenone derivatives against a wide range of fungal and microbial pathogens. Structure-activity relationship (SAR) studies will be crucial to identify the specific structural features that confer potent antimicrobial activity, opening up applications in medicine and agriculture. wikipedia.org

Table 2: Antifungal Activity of Selected Butyrophenone Derivatives This table presents representative data on the antifungal potential of compounds related to the subject of this article.

Compound Fungal Strain Activity Metric Value Reference
Haloperidol Candida albicans MIC < 4 µg/mL
Trifluperidol Candida albicans MIC < 4 µg/mL
Bromperidol Derivative + Posaconazole Candida albicans MIC Reduction (Fold) 16

Q & A

Q. Q1. What are the optimal synthetic routes for 2-chloro-2-hydroxybutyrophenone, and how do reaction conditions influence yield?

Answer: The synthesis of halogenated butyrophenones typically involves bromination or chlorination of precursor ketones. For example, bromination using N-bromosuccinimide (NBS) with FeCl₃ or AlCl₃ as catalysts under controlled temperatures (20–50°C) achieves moderate yields (~60–75%) . For chlorinated derivatives, chlorinating agents like SOCl₂ or Cl₂ gas are employed, but regioselectivity must be monitored via HPLC or GC-MS to avoid side products . Key parameters include:

  • Solvent polarity : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution.
  • Catalyst loading : Excess AlCl₃ may lead to over-halogenation, reducing purity.
  • Temperature : Lower temperatures favor monochlorination, while higher temperatures risk decomposition.

Reference Table 1:

ParameterOptimal RangeImpact on Yield
Catalyst (AlCl₃)0.5–1.0 eq↑ Yield (60–75%)
Reaction Temp.25–40°CMinimizes byproducts
SolventDCM/THFEnhances solubility

Q. Q2. How can researchers characterize the structural and electronic properties of 2-chloro-2-hydroxybutyrophenone?

Answer: Combined spectroscopic and crystallographic methods are critical:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. For accurate bond-length analysis, collect high-resolution data (d-spacing < 1.0 Å) and apply anisotropic displacement parameters .
  • NMR : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies chlorine-induced deshielding. The hydroxyl proton appears as a broad singlet (~5.0 ppm), while aromatic protons split into doublets (J ≈ 8–10 Hz) .
  • IR spectroscopy : Key peaks include C=O stretch (~1680 cm⁻¹) and O–H stretch (~3200 cm⁻¹). Chlorine substituents reduce carbonyl electron density, shifting C=O peaks by 10–15 cm⁻¹ .

Advanced Research Questions

Q. Q3. How can conflicting spectroscopic data for 2-chloro-2-hydroxybutyrophenone derivatives be resolved in multi-step syntheses?

Answer: Contradictions often arise from tautomerism or residual solvents. For example:

  • Tautomeric equilibria : The keto-enol tautomerism of the hydroxyl group can cause variable NMR shifts. Use variable-temperature NMR (VT-NMR) to track equilibrium shifts (e.g., −40°C to 80°C) .
  • GC-MS artifacts : Chlorinated byproducts may co-elute. Apply automated spectral deconvolution (e.g., HP Chem Station macros) to distinguish derivatives, focusing on molecular ion clusters (e.g., m/z 154 [M⁺], m/z 156 [M+2⁺]) .
  • Crystallographic ambiguity : If SHELXD fails to resolve heavy-atom positions (e.g., Cl vs. Br), use SHELXE for iterative phasing with high-resolution data (R-factor < 0.05) .

Q. Q4. What experimental strategies mitigate instability of 2-chloro-2-hydroxybutyrophenone in biological assays?

Answer: The compound’s hydrolytic sensitivity requires:

  • Stabilized formulations : Co-complexation with transition metals (e.g., Co(II)) improves stability. A study showed Co(II)-butyrophenoneoxime complexes retained >90% activity after 72 hours in PBS (pH 7.4) via UV-Vis spectroscopy .
  • Protective groups : Acetylation of the hydroxyl group (using Ac₂O/pyridine) prevents oxidation. Deprotection post-assay (via NaOH/MeOH) restores activity.
  • Storage : Lyophilize samples under argon (−20°C) to prevent Cl⁻ hydrolysis. Monitor degradation via LC-MS (retention time shifts ≥ 0.5 min indicate breakdown) .

Reference Table 2:

Stabilization MethodEfficiency (%)Assay Compatibility
Co(II) complexation90–95Inorganic studies
Acetyl protection85–90Cell-based assays
Lyophilization95–98Long-term storage

Q. Q5. How do steric and electronic effects of the chloro-hydroxy substituent influence reactivity in cross-coupling reactions?

Answer: The substituent’s ortho-position creates steric hindrance, reducing coupling efficiency in Pd-catalyzed reactions (e.g., Suzuki-Miyaura):

  • Electronic effects : The electron-withdrawing Cl group deactivates the ring, slowing oxidative addition. Use electron-rich ligands (e.g., SPhos) to enhance Pd(0) reactivity .
  • Steric effects : Bulkier reactants (e.g., arylboronic acids with tert-butyl groups) face steric clashes. Switch to smaller catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating (100°C, 10 min) to improve yields from 40% to 65% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.